![molecular formula C16H15BrO6 B2905057 Ethyl 4-bromo-2-formyl-7-methyl-5-(propionyloxy)benzofuran-3-carboxylate CAS No. 324538-70-7](/img/structure/B2905057.png)
Ethyl 4-bromo-2-formyl-7-methyl-5-(propionyloxy)benzofuran-3-carboxylate
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Description
Ethyl 4-bromo-2-formyl-7-methyl-5-(propionyloxy)benzofuran-3-carboxylate, also known as BMF, is a synthetic organic compound. It has a molecular formula of C16H15BrO6 and an average mass of 383.191 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C16H15BrO6 . The exact structural layout would require more specific information or a detailed structural diagram, which is not available in the search results.Scientific Research Applications
Synthesis and Characterization
The compound has been utilized as a building block in the synthesis of biologically important benzofuran derivatives. A notable example includes the synthesis of 5-bromobenzofuran aryl ureas and carbamates, which involved converting an ester to corresponding hydrazide, then to carbonyl azide, and finally to the target ureas and carbamates. These compounds were characterized by NMR and IR spectroscopy and screened for antimicrobial activities, indicating the versatility of benzofuran derivatives in drug discovery (Kumari et al., 2019).
Biological Activities
Research has demonstrated the synthesis and investigation of halomethylquinoline building blocks, which, through reaction with salicylaldehydes or phenols, yielded structurally novel benzofuran-quinoline derivatives. These compounds were screened for anti-tubercular and antibacterial activities, revealing significant anti-tubercular activity for some derivatives. This suggests the potential for benzofuran derivatives in therapeutic applications (Li et al., 2019).
Chemical Behavior and Applications
Another study focused on the chemical behavior of benzofuran derivatives under different conditions. For example, the reaction of methyl or ethyl bromoacetates with amines yielded various products, showcasing the reactivity and potential applications of these compounds in synthesizing a wide range of molecules for different uses, including as intermediates in organic synthesis and potential pharmaceuticals (Rulev et al., 1998).
Structural and Spectroscopic Studies
Detailed structural and spectroscopic studies have been conducted on similar benzofuran derivatives, providing insights into their molecular geometries, electronic structures, and potential interactions in biological systems. Such studies are crucial for understanding the fundamental properties of these compounds and their potential applications in medicinal chemistry (Haroon et al., 2018).
properties
IUPAC Name |
ethyl 4-bromo-2-formyl-7-methyl-5-propanoyloxy-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO6/c1-4-11(19)22-9-6-8(3)15-13(14(9)17)12(10(7-18)23-15)16(20)21-5-2/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURGVWZRGCFDRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C2=C(C(=C1)C)OC(=C2C(=O)OCC)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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